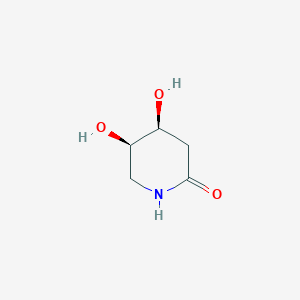

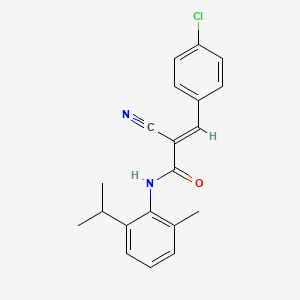

(4S,5R)-4,5-Dihydroxypiperidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

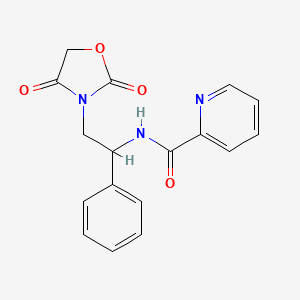

(4S,5R)-4,5-Dihydroxypiperidin-2-one, also known as L-THP, is a natural product that has been extensively studied due to its potential therapeutic properties. L-THP is a cyclic amino acid that is found in various plant species, such as the Chinese herb Uncaria rhynchophylla, and has been reported to possess a wide range of pharmacological activities.

科学的研究の応用

Enantioselective Synthesis

(Concellón et al., 2008) and (Roudeau et al., 2006) explored the synthesis of enantiopure dihydroxypiperidine derivatives from various substrates. This process is critical for obtaining compounds with specific chirality, essential in drug development and biological studies.

Synthesis of Polyhydroxypiperidines

(Amat et al., 2001) and (Lam et al., 2005) investigated the synthesis of polyhydroxypiperidines, which are valuable in medicinal chemistry for developing novel therapeutic agents.

Biological Activities in Dementia

(Luo et al., 2021) reported the isolation and synthesis of stereoisomers of dihydroxypiperine, showing notable activity in Alzheimer's disease models, indicating potential therapeutic applications.

Inhibition of Liver Glycogen Phosphorylase

(Jakobsen et al., 2001) focused on synthesizing isomers of dihydroxypiperidines and their role as inhibitors of liver glycogen phosphorylase, which could have implications in diabetes and metabolic disorders.

Diastereoselective Synthesis in Medicinal Chemistry

(Kravchenko et al., 2003) explored diastereoselective synthesis processes using dihydroxyimidazolidin-2-one, which is crucial for developing specific and effective medicinal compounds.

Enzyme Inhibition Studies

(Wu et al., 2000) studied trans-4,5-dehydrolysine as an inhibitor of lysine 2,3-aminomutase, highlighting the potential of dihydroxypiperidin-2-ones in enzyme inhibition and its relevance in biochemical pathways.

Synthesis of Iminosugars

(Matassini et al., 2014) reported the synthesis of iminosugars from dihydroxypiperidines, which are important in the development of drugs for metabolic diseases.

Utilization in Industrial Waste Materials

(Wilken et al., 1997) discussed the use of dihydroxypiperidines in transforming industrial waste materials into valuable chemical products, highlighting the environmental aspect of chemical synthesis.

Synthesis of Pipecolic Acid Analogues

(Herdeis & Heller, 1997) explored the synthesis of pipecolic acid analogues using dihydroxypiperidin-2-ones, which are significant in the development of amino acid derivatives.

Biocatalytic Approaches

(Vink et al., 2003) delved into biocatalytic methods for synthesizing dihydroxypiperidin-2-ones, demonstrating the integration of biotechnology in chemical synthesis.

Interaction with Estrogen Receptors

(Gust et al., 2004) and (Liu et al., 2014) studied the interaction of dihydroxypiperidin-2-one derivatives with estrogen receptors, important for developing cancer therapeutics.

Antioxidant Properties

(Manfredini et al., 2000) explored the antioxidant potential of dihydroxypiperidin-2-ones, significant in addressing oxidative stress-related diseases.

特性

IUPAC Name |

(4S,5R)-4,5-dihydroxypiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-5(9)6-2-4(3)8/h3-4,7-8H,1-2H2,(H,6,9)/t3-,4+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRCRXCFFUVWAN-IUYQGCFVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CNC1=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CNC1=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S,5R)-4,5-Dihydroxypiperidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2741961.png)

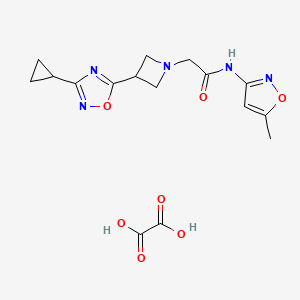

![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethylisoxazol-4-yl)ethyl]pyridin-2(1H)-one](/img/structure/B2741965.png)

![5-methyl-2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2741966.png)

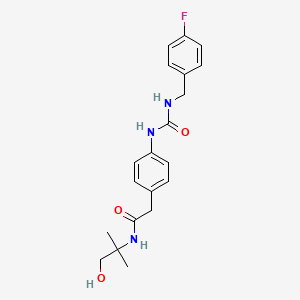

![3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide](/img/structure/B2741970.png)

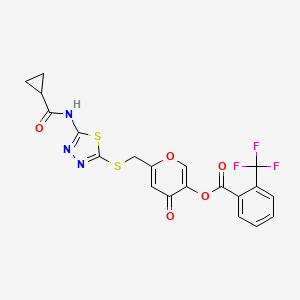

![N-benzyl-4-((1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/no-structure.png)

![2-Oxospiro[3.5]nonane-7-carboxylic acid](/img/structure/B2741979.png)